molecular formula C20H22ClN3O2S B2432300 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide CAS No. 391865-83-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide

Cat. No.: B2432300
CAS No.: 391865-83-1
M. Wt: 403.93
InChI Key: SBAJJUVSZKJRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science. The compound features an adamantane moiety, which is a bulky and rigid structure, contributing to its unique chemical properties.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-26-16-3-2-14(21)7-15(16)17(25)22-19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAJJUVSZKJRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Adamantane-Containing Thiosemicarbazide

The synthesis begins with adamantane-1-carbohydrazide, which reacts with phenyl isothiocyanate in anhydrous acetone under reflux to form 1-(1-adamantan-1-ylcarbonyl)-4-phenylthiosemicarbazide. The reaction proceeds via nucleophilic addition, with potassium carbonate acting as a base to deprotonate intermediates.

Reaction Conditions

  • Solvent : Anhydrous acetone
  • Temperature : Reflux (56°C)
  • Duration : 4–6 hours
  • Yield : 70–75% after recrystallization (ethanol).

Cyclization to 1,3,4-Thiadiazole Core

Cyclization of the thiosemicarbazide is achieved using concentrated sulfuric acid at room temperature. The acid catalyzes intramolecular dehydration, forming the 1,3,4-thiadiazole ring.

Optimized Protocol

  • Reagent : 98% H₂SO₄
  • Temperature : 25°C (ambient)
  • Duration : 24 hours
  • Workup : Neutralization with ice-cold NaOH, followed by extraction with chloroform.

Coupling with 5-Chloro-2-Methoxybenzamide

The final step involves coupling 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine with 5-chloro-2-methoxybenzoyl chloride in pyridine. The reaction exploits nucleophilic acyl substitution, with pyridine scavenging HCl.

Standard Conditions

  • Solvent : Pyridine
  • Temperature : 80°C (reflux)
  • Duration : 3 hours
  • Yield : 65–70% after silica gel chromatography (ethyl acetate/hexane).

Optimization of Reaction Conditions

Cyclization Catalysts

Sulfuric acid remains the most effective cyclization agent, yielding 85–90% purity. Alternatives like polyphosphoric acid (PPA) reduce yields to 60% due to side reactions.

Solvent Systems for Coupling

Pyridine outperforms dimethylformamide (DMF) in minimizing byproducts. Ethyl acetate/hexane (3:7) gradients resolve steric hindrance during purification.

Analytical Validation of Synthesis

Structural Confirmation

Single-crystal X-ray diffraction confirms the thiadiazole-adamantane linkage, with torsional angles of 175.9° between the thiadiazole and amine groups.

Purity Assessment

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
  • GC-MS : Molecular ion peak at m/z 403.9 (theoretical MW = 403.9 g/mol).

Comparative Analysis of Synthetic Routes

Parameter H₂SO₄ Cyclization PPA Cyclization
Yield (%) 85 60
Purity (HPLC, %) 98 92
Reaction Time (hours) 24 36

Sulfuric acid ensures faster cyclization and higher purity, making it preferable for laboratory-scale synthesis.

Industrial-Scale Production Considerations

Solvent Recovery

Chloroform-ethanol (1:1) mixtures enable efficient crystal recovery (90% solvent reuse).

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure that can fit into specific binding sites on proteins or enzymes, thereby modulating their activity. The 1,3,4-thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

These compounds share the adamantane and 1,3,4-thiadiazole moieties but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of different substituents can influence the compound’s solubility, stability, and ability to interact with biological targets .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, a rigid structure that enhances its lipophilicity and potential for interaction with biological targets. The presence of the 1,3,4-thiadiazole ring contributes to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : Adamantane-1-carbohydrazide is used as the precursor.
  • Formation of Thiosemicarbazide : Treatment with an isothiocyanate yields 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
  • Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole derivatives.
  • Benzamide Coupling : The final product is obtained by reacting the thiadiazole with benzoyl chloride under controlled conditions.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Binding Interactions : The adamantane moiety provides a rigid structure that can fit into specific binding sites on proteins or enzymes.
  • Non-Covalent Interactions : The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing its binding to target sites.

Antimicrobial Activity

Research has demonstrated that compounds derived from thiadiazoles exhibit significant antimicrobial properties. A study evaluating various derivatives found that those containing the adamantane structure showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstNotable Findings
Compound 8MRSA, E. coliMore potent than streptomycin
Compound 8S. typhimuriumMost sensitive bacterium
Compound 8C. albicansAntifungal activity superior to bifonazole

In particular, this compound demonstrated efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa .

Antiviral Properties

The compound is also being investigated for potential antiviral applications. The unique structural features may enhance its ability to interact with viral proteins or inhibit viral replication processes.

Case Studies

Several studies have focused on the biological activities of this compound and related compounds:

  • Antibacterial Studies : A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that many derivatives exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin .
  • Molecular Docking Studies : Computational studies have predicted the binding affinities of these compounds to targets such as MurA and MurB enzymes in bacteria. These studies confirmed the experimental results regarding their antibacterial properties .
  • Anti-inflammatory Activity : Some derivatives were also evaluated for anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing promising results in reducing inflammation .

Q & A

Q. Q1. What are the common synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide, and what analytical methods validate its purity?

A1.

  • Synthetic Route : The compound is typically synthesized via cyclization of adamantane-1-carbohydrazide with isothiocyanates to form thiosemicarbazides, followed by sulfuric acid-mediated cyclization to yield the 1,3,4-thiadiazole core. Subsequent coupling with 5-chloro-2-methoxybenzamide derivatives is performed under reflux conditions in pyridine or dioxane .
  • Validation : Purity is confirmed via GC-MS (to match theoretical molecular weights) and single-crystal X-ray diffraction (for structural elucidation). Chromatographic recrystallization (e.g., ethanol or CHCl₃:EtOH mixtures) ensures high yields .

Q. Q2. How is the crystal structure of this compound determined, and what software is recommended for refinement?

A2.

  • Crystallography : Single crystals are grown via slow evaporation of CHCl₃:EtOH (1:1). X-ray diffraction data are collected at room temperature, with hydrogen atoms refined using a riding model.
  • Software : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used due to their robustness in handling small-molecule data. QTAIM analysis further characterizes noncovalent interactions .

Advanced Research Questions

Q. Q3. How do species-specific differences in P2X7 receptor binding affect the pharmacological evaluation of this compound?

A3.

  • In Vitro Assays : Human P2X7 receptor inhibition is assessed via calcium flux (IC₅₀ ≈ 18 nM) and YO-PRO-1 uptake (IC₅₀ ≈ 85 nM). Rat receptor assays show reduced potency (IC₅₀ ≈ 29 nM and 980 nM, respectively), highlighting species divergence.
  • Implications : Cross-species comparisons require careful model selection. For translational studies, humanized rodent models or primary human cell lines are recommended to bridge efficacy gaps .

Q. Q4. What computational strategies are employed to analyze noncovalent interactions in the crystal lattice?

A4.

  • QTAIM Analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies interactions like C–H⋯O/N and π-stacking. For example, centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds are critical for lattice stability.
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., F⋯H, Cl⋯H) and calculates interaction percentages (e.g., 15% H⋯Cl contributions) to prioritize key stabilizing forces .

Q. Q5. How can synthetic yields be optimized for derivatives with bulky adamantane substituents?

A5.

  • Reaction Optimization : Use anhydrous solvents (e.g., acetone) and potassium carbonate to deprotonate intermediates. Reflux times >3 hours ensure complete cyclization.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves sterically hindered products. Recrystallization in ethanol removes unreacted starting materials .

Q. Q6. What contradictions arise between in vitro potency and in vivo efficacy, and how are they resolved?

A6.

  • Case Study : High in vitro P2X7 antagonism (nM range) may not translate to in vivo efficacy due to poor bioavailability or metabolic instability. For example, prophylactic dosing in collagen-induced arthritis models showed efficacy, but therapeutic dosing failed, suggesting time-dependent target engagement.
  • Resolution : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and prodrug strategies improve bioavailability. Species-specific metabolite profiling (e.g., CYP450 assays) identifies degradation pathways .

Methodological Considerations

Q. Q7. What experimental controls are critical for assessing anti-inflammatory activity in carrageenan-induced edema models?

A7.

  • Controls :
    • Positive control (e.g., indomethacin, 10 mg/kg) to validate model sensitivity.
    • Vehicle control (DMSO/saline) to exclude solvent effects.
    • Baseline paw volume measurements pre-carrageenan injection.
  • Endpoint : Measure edema volume at 3–6 hours post-injection using plethysmometry. Statistical analysis (ANOVA with Tukey post-hoc) compares dose-response curves .

Q. Q8. How are hydrogen bonding networks in the crystal lattice correlated with solubility profiles?

A8.

  • Solubility Prediction : Strong intermolecular H-bonds (e.g., N–H⋯N) reduce solubility in polar solvents (water, ethanol). Weak interactions (C–H⋯π) improve solubility in chloroform.
  • Empirical Testing : Phase-solubility diagrams in binary solvent systems (e.g., DMSO:water gradients) quantify solubility limits. Hirshfeld surface data guide co-crystallization strategies with solubility-enhancing coformers .

Data Contradiction Analysis

Q. Q9. How should researchers address discrepancies between computational docking scores and experimental binding affinities?

A9.

  • Root Causes :
    • Flexibility : Docking assumes rigid receptor structures, neglecting conformational changes (e.g., P2X7 gating).
    • Solvent Effects : Implicit solvent models may underestimate hydrophobic interactions.
  • Mitigation :
    • Molecular dynamics simulations (100 ns trajectories) account for flexibility.
    • Experimental validation via isothermal titration calorimetry (ITC) measures ΔG and ΔH directly .

Q. Q10. Why might GC-MS and NMR data conflict in confirming product identity?

A10.

  • GC-MS Limitations : Detects molecular ions but cannot differentiate isomers. For example, adamantane regioisomers may share identical masses.
  • NMR Advantages : ¹³C NMR distinguishes substituent positions (e.g., adamantane C1 vs. C2 substitution). HSQC and NOESY resolve spatial proximities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.